2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
Description
This compound features a pyridin-2-one core linked to a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group at position 3. The acetamide moiety at position 1 is further substituted with a 3-fluorophenyl group (Fig. 1). Though direct pharmacological data are unavailable, structural analogs suggest its relevance in targeting enzymes like immunoproteasomes or kinases, given the prevalence of oxadiazole and pyridinone motifs in such inhibitors .
Properties
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4O3/c22-15-4-1-3-13(9-15)20-25-21(30-26-20)14-7-8-19(29)27(11-14)12-18(28)24-17-6-2-5-16(23)10-17/h1-11H,12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVCTXKQSIKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Pyridinone formation: The pyridinone moiety can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-keto ester, under acidic or basic conditions.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 3-bromophenyl group undergoes nucleophilic substitution reactions under specific conditions. Bromine’s electronegativity and position on the aromatic ring make it susceptible to replacement by nucleophiles such as amines or alkoxides.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Amination | Pd-catalyzed coupling with NH₃/amine, 80–100°C | 3-aminophenyl derivatives | |
| Methoxylation | K₂CO₃, CuI, DMF, 60°C | 3-methoxyphenyl analog |
Mechanistic studies suggest oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange and reductive elimination.
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate intermediates.
| Hydrolysis Type | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid | |
| Basic hydrolysis | NaOH (2M), 70°C, 8h | Sodium carboxylate salt |
The reaction proceeds via protonation of the carbonyl oxygen (acidic) or hydroxide attack at the carbonyl carbon (basic).
Oxadiazole Ring-Opening Reactions
The 1,2,4-oxadiazole ring is susceptible to ring-opening under strong acidic or reducing conditions due to its electronic polarization.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic ring-opening | H₂SO₄ (conc.), 100°C, 6h | 3-(3-bromophenyl)-N-hydroxyurea derivative | |
| Reduction (H₂/Pd-C) | H₂ (1 atm), EtOH, 25°C | 5-amino-1,2,4-oxadiazole intermediate |
Density functional theory (DFT) calculations indicate that ring-opening occurs preferentially at the N–O bond under acidic conditions.
Electrophilic Aromatic Substitution (EAS)
The pyridinone ring participates in EAS due to electron-withdrawing effects from the oxadiazole and acetamide groups. Nitration and sulfonation occur at the para position relative to the electron-withdrawing substituents.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-nitro-pyridinone derivative | |
| Sulfonation | H₂SO₄ (fuming), 50°C | Pyridinone sulfonic acid |
Coupling Reactions via Oxadiazole Nitrogen
The oxadiazole nitrogen can participate in cross-coupling reactions, enabling diversification of the core structure .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Biaryl derivatives | |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMF, 120°C | N-aryl analogs |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–Br bond homolysis, generating aryl radicals that dimerize or abstract hydrogen .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Radical dimerization | UV light, THF, 12h | Biphenyl-linked dimer |
Key Research Findings
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Catalytic Efficiency : Pd-based catalysts show >90% yield in Suzuki couplings with arylboronic acids .
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Stability : The oxadiazole ring remains intact below pH 10 but degrades rapidly under strongly alkaline conditions (pH >12).
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Biological Implications : Hydrolysis products exhibit reduced antimicrobial activity compared to the parent compound, suggesting the acetamide group is critical for bioactivity.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines. A study demonstrated that oxadiazole derivatives inhibited cell proliferation in human breast (MCF-7) and liver (HepG2) cancer cell lines, suggesting that this compound may possess similar anticancer properties .
2. Antimicrobial Properties
The oxadiazole moiety has been associated with antimicrobial activity. Research indicates that derivatives containing oxadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
3. Anti-inflammatory Effects
Compounds with oxadiazole structures have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a recent study published in the Royal Society of Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their anticancer activities through in vitro assays. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents against MCF-7 cells, highlighting the potential of these compounds as novel anticancer therapies .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of various oxadiazole derivatives against clinical strains of bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as effective antimicrobial agents .
Table 1: Biological Activities of Oxadiazole Derivatives
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 | 15 |
| Compound B | Antimicrobial | E. coli | 32 |
| Compound C | Anti-inflammatory | RAW264.7 | 20 |
Table 2: Synthesis Pathways
| Step Number | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Nucleophilic substitution | Bromobenzene, sodium azide |
| Step 2 | Cyclization | Acetic anhydride |
| Step 3 | Functionalization | Fluorobenzene |
Mechanism of Action
The mechanism of action of 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s oxadiazole ring and pyridinone moiety are likely to play a crucial role in its binding to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key Structural Features :
- Pyridinone Core: Central to binding interactions, as seen in β1i subunit inhibitors (e.g., compound 1 in ) .
- 1,2,4-Oxadiazole : Enhances rigidity and hydrogen-bonding capacity. Replacing this with a sulfonyl group (e.g., morpholine sulfonyl in ) reduces metabolic stability .
- Halogenated Aryl Groups : Bromine (target compound) vs. chlorine (compound 5 in ) or fluorine (compound 1 in ). Bromine’s larger van der Waals radius may improve target affinity but increase molecular weight.
Representative Analogs :
Pharmacological and Binding Insights
- Immunoproteasome Inhibition: The oxadiazole group in the target compound likely stabilizes interactions with residues like Phe31 and Lys33 in the β1i subunit, as observed in MD simulations of compound 1 .
- Selectivity : Fluorophenyl substitution may reduce off-target effects compared to bulkier groups (e.g., benzyl in compound 2 ) .
- Synthetic Accessibility : The use of SHELX programs () suggests crystallographic validation is feasible, aiding in structure-activity relationship (SAR) optimization .
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic molecule with potential biological activity due to its unique structural features. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties.
Chemical Structure and Properties
The compound belongs to the class of oxadiazoles, known for their diverse biological activities. The presence of both bromine and fluorine substituents in the phenyl rings enhances its reactivity and biological potential. The molecular formula is C₁₅H₁₃BrN₄O₂, with a molecular weight of approximately 363.19 g/mol.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective bactericidal activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Target Compound | Staphylococcus spp. | 8 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The target compound was assessed using various cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For example, in vitro studies showed that at concentrations above 100 µM, the compound significantly reduced cell viability in A549 (lung cancer) and HepG2 (liver cancer) cell lines without adversely affecting L929 (normal fibroblast) cells .
Table 2: Cytotoxicity Results in Cancer Cell Lines
| Concentration (µM) | A549 Cell Viability (%) | HepG2 Cell Viability (%) | L929 Cell Viability (%) |
|---|---|---|---|
| 200 | 68 | 73 | 92 |
| 100 | 79 | 88 | 114 |
| 50 | 97 | 96 | 93 |
The biological activity of the compound can be attributed to its ability to interact with specific cellular targets. The oxadiazole moiety is known to inhibit enzymes involved in DNA replication and repair processes, leading to apoptosis in cancer cells. Additionally, the presence of the pyridine ring may enhance lipophilicity, allowing better cellular uptake and bioavailability .
Case Studies
Recent studies have highlighted the efficacy of oxadiazole derivatives in clinical settings. For instance, a study published in ACS Combinatorial Science demonstrated that derivatives similar to the target compound showed promising results in preclinical models for treating resistant bacterial infections .
Moreover, a literature review on oxadiazole compounds indicated their potential as anti-cancer agents due to their ability to induce apoptosis through various pathways, including mitochondrial dysfunction and caspase activation .
Q & A
Q. What are the key synthetic steps for preparing this compound, and what reaction conditions are critical for success?
The synthesis involves multi-step organic reactions, including cyclization to form the 1,2,4-oxadiazole ring from precursors like hydrazides and nitrile oxides. Subsequent coupling of the pyridinone and acetamide moieties requires controlled temperatures (room temperature to 60°C), solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine. Purification via recrystallization or column chromatography is essential to isolate the product .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What in vitro assays are recommended for initial biological activity screening?
Enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (using radioligand displacement) are standard. Cytotoxicity can be assessed via MTT or resazurin assays in cancer cell lines. Fluorescence polarization assays may evaluate nucleic acid interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproduct formation?
Systematic screening of solvents (e.g., DMF vs. THF), catalysts (e.g., palladium for cross-coupling), and temperature gradients (via microwave-assisted synthesis) improves efficiency. Monitoring reaction progress with TLC or LC-MS helps identify intermediate bottlenecks. Kinetic studies can refine stoichiometric ratios .
Q. How should contradictory bioactivity data between similar analogs be resolved?
Perform parallel assays under identical conditions to isolate variables. Validate purity (>95% via HPLC) and confirm stereochemistry (if applicable). Compare structural analogs with substituent variations (e.g., bromo vs. chloro groups) to identify pharmacophore contributions .
Q. What computational strategies predict binding modes and target interactions?
Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions, while Molecular Dynamics (MD) simulations assess stability over time. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with activity. Density Functional Theory (DFT) calculates electronic properties influencing binding .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) on the bromophenyl or fluorophenyl rings. Test these analogs against primary targets (e.g., kinases) and secondary off-targets to map selectivity. Use Free-Wilson or Hansch analysis to quantify substituent contributions .
Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy?
Evaluate pharmacokinetic parameters (e.g., plasma stability, metabolic clearance via liver microsomes). Assess solubility (via shake-flask method) and membrane permeability (Caco-2 assays). Formulate prodrugs or nano-carriers to enhance bioavailability if poor absorption is observed .
Q. How to assess compound stability under physiological conditions?
Conduct pH-dependent degradation studies (pH 1–9) using HPLC to track decomposition. Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS. Solid-state stability is monitored using differential scanning calorimetry (DSC) .
Q. What strategies evaluate synergistic effects with other therapeutic agents?
Combination index (CI) assays (Chou-Talalay method) quantify synergy/antagonism. Isobologram analysis determines additive effects. Mechanistic studies (e.g., Western blotting for pathway markers) elucidate cooperative target modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
